molecular formula C17H13BrN2O4 B15012792 2-{[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]amino}-1H-isoindole-1,3(2H)-dione

2-{[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]amino}-1H-isoindole-1,3(2H)-dione

Cat. No.: B15012792
M. Wt: 389.2 g/mol
InChI Key: PTMMLAHDCIFNFY-DJKKODMXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]amino}-1H-isoindole-1,3(2H)-dione typically involves the condensation of 5-bromo-2,4-dimethoxybenzaldehyde with phthalimide in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]amino}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized

Properties

Molecular Formula

C17H13BrN2O4

Molecular Weight

389.2 g/mol

IUPAC Name

2-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylideneamino]isoindole-1,3-dione

InChI

InChI=1S/C17H13BrN2O4/c1-23-14-8-15(24-2)13(18)7-10(14)9-19-20-16(21)11-5-3-4-6-12(11)17(20)22/h3-9H,1-2H3/b19-9+

InChI Key

PTMMLAHDCIFNFY-DJKKODMXSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/N2C(=O)C3=CC=CC=C3C2=O)Br)OC

Canonical SMILES

COC1=CC(=C(C=C1C=NN2C(=O)C3=CC=CC=C3C2=O)Br)OC

Origin of Product

United States

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